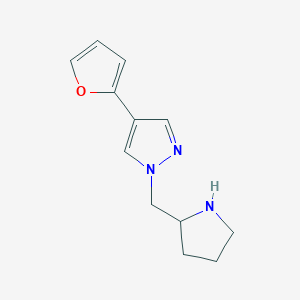

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Description

4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS: 2098046-73-0) is a heterocyclic compound with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol . Its structure combines a pyrazole core substituted with a furan ring at the 4-position and a pyrrolidin-2-ylmethyl group at the 1-position. This compound is synthesized via nucleophilic substitution or condensation reactions involving pyrazole precursors and furan/pyrrolidine derivatives, as inferred from analogous synthetic routes for structurally related pyrazoles (e.g., Claisen condensation reactions in ).

The furan and pyrrolidine moieties confer unique electronic and steric properties, making it a candidate for pharmacological studies. However, its biological activity data (e.g., IC₅₀ values, binding affinity) remain uncharacterized in the available literature, highlighting a gap for further investigation.

Properties

IUPAC Name |

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-11(13-5-1)9-15-8-10(7-14-15)12-4-2-6-16-12/h2,4,6-8,11,13H,1,3,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZORIYBPPYJBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=C(C=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrazole Core with Furan Substitution

A key step is the construction of the 4-(furan-2-yl)-pyrazole framework. This can be achieved by condensation reactions involving substituted hydrazines and α,β-unsaturated carbonyl compounds or chalcones that bear a furan ring.

Literature reports the use of chalcones and arylhydrazines in the presence of catalysts such as copper triflate and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to synthesize pyrazoline intermediates. These intermediates are subsequently oxidized in situ to yield 1,3,5-trisubstituted pyrazoles with good yields (~82%) without requiring additional oxidants.

This method allows the incorporation of the furan ring at the 4-position of pyrazole by selecting chalcones with furan substituents.

Representative Synthetic Route from Patent Literature

A detailed synthetic route from patent CN102329327B provides a framework adaptable for the target compound:

| Step | Reactants/Intermediates | Conditions & Reagents | Outcome/Intermediate |

|---|---|---|---|

| 1 | Substituted furan-2-benzaldehyde + N-substituted hydroxylamine hydrochloride | Solvent: methanol, ethanol, or acetone; Catalyst: triethylamine, pyridine, or bases like Na2CO3; Temperature: -30 to 85 °C | Formation of key intermediate (oxime or related) |

| 2 | Intermediate + halogenating agent (e.g., bromine, NBS, NCS) | Solvent: methylene dichloride, trichloromethane, or toluene; Temperature: -10 to 110 °C | Halogenated intermediate |

| 3 | Halogenated intermediate + 4,5,6,7-tetramethylene sulfide pyridine derivative | Solvent: methanol, ethanol, ethyl acetate, or chlorinated solvents; Catalyst: base (triethylamine, pyridine, NaOH); Temperature: 0 to 120 °C | Target compound or close analog |

This route highlights the use of acid-binding agents and controlled temperature to synthesize furan-substituted pyrazole derivatives.

Alternative Approaches and Functionalization

Regioselective condensation reactions of α-benzotriazolylenones with hydrazines can be employed to generate pyrazolines, which upon base treatment yield pyrazoles with substitution at the 4-position, allowing further functionalization.

The proton acidity at the α-position in such intermediates enables functionalization strategies to introduce the pyrrolidinylmethyl group.

Reaction Conditions and Solvent Effects

Solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene are commonly used depending on the step, balancing solubility and reaction kinetics.

Temperature control is critical, with reaction steps conducted from sub-zero (-30 °C) to moderate heating (up to 120 °C) to optimize yields and minimize side reactions.

Acid-binding agents (triethylamine, pyridine, sodium carbonate, sodium bicarbonate) serve dual roles as catalysts and neutralizers.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Examples | Role/Effect |

|---|---|---|

| Solvents | Methanol, ethanol, acetone, ethyl acetate, DCM, toluene | Dissolution, reaction medium |

| Catalysts/Base | Triethylamine, pyridine, Na2CO3, NaHCO3 | Acid binding, catalysis |

| Temperature | -30 °C to 120 °C | Controls reaction rate and selectivity |

| Halogenating agents | Bromine, N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | Introduce halogen for further substitution |

| Reaction time | Variable, typically hours | Ensures completion of each step |

| Yield | 50-94% depending on step and substrate | High yields achievable with optimized conditions |

Research Findings and Optimization

The use of ionic liquids and copper triflate catalysts enhances the efficiency of pyrazole formation with furan substituents, reducing the need for harsh oxidants and improving yields.

Regioselective condensation methods allow for precise substitution patterns, enabling the introduction of the pyrrolidin-2-ylmethyl group with minimal side products.

Acid-binding agents and base catalysts are essential for neutralizing by-products and promoting nucleophilic substitutions, especially in multi-step syntheses.

Temperature and solvent choice significantly influence reaction kinetics and product purity; lower temperatures favor selectivity, while higher temperatures improve conversion rates.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole serves as a valuable building block for the synthesis of more complex molecules. Its unique structure enables various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to generate derivatives useful in further synthetic pathways.

- Reduction : The pyrazole moiety can undergo reduction, yielding pyrazoline derivatives.

These reactions are facilitated under specific conditions using common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects due to the presence of both the furan and pyrazole rings, which have been associated with biological activity against various pathogens.

Case Study : A study investigating the antimicrobial efficacy of compounds with similar structures found that derivatives of pyrazole exhibited significant activity against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

Medicinal Applications

The compound has been explored for its therapeutic properties in various medical fields:

- Anti-inflammatory Effects : The interaction of the pyrazole ring with inflammatory pathways suggests potential applications in treating conditions characterized by inflammation.

Case Study : A recent investigation into pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, supporting their development as anti-inflammatory agents.

Material Science

In materials science, this compound is being studied for its utility in developing new polymers and materials with enhanced properties.

Application Example : The incorporation of this compound into polymer matrices has shown promise in improving mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Key Observations :

- The pyrrolidin-2-ylmethyl group in the target compound differs from the pyrrolidin-1-ylethyl group in , with the latter showing improved solubility due to its flexible ethylene linker .

- Boronic ester-containing pyrazoles (e.g., ) are widely used in Suzuki-Miyaura cross-coupling reactions, unlike the target compound, which lacks reactive handles for further functionalization .

Physicochemical Properties

Biological Activity

4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Features

The compound features a pyrazole ring fused with a furan moiety and a pyrrolidine group. The synthesis typically involves multi-step organic reactions, including the formation of the furan and pyrazole rings through methods such as cyclization and alkylation.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. These interactions can modulate enzyme activities or receptor functions, leading to diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound has an IC50 value against human breast cancer cells comparable to established chemotherapeutics. This suggests potential as a lead compound in cancer drug development .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | Comparable to Olaparib (57.3 µM) |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests revealed effectiveness against several bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens .

Study on Anticancer Efficacy

A detailed study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. Western blot analysis confirmed increased levels of cleaved PARP and phosphorylated H2AX, markers indicative of apoptosis .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a new antibiotic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.

- Step 2 : Functionalization of the pyrazole ring with a pyrrolidin-2-ylmethyl group using alkylation or nucleophilic substitution.

- Step 3 : Introduction of the furan moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct substitution .

- Optimization : Reaction conditions (e.g., solvent polarity, catalyst loading) must be tailored to minimize side products. For example, regioselective pyrazole synthesis can be achieved using N-tosylhydrazones under controlled conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. Overlapping signals (e.g., pyrrolidine protons) may require 2D techniques (COSY, HSQC) for resolution .

- X-ray Crystallography : Essential for unambiguous structural confirmation. Refinement with SHELXL software (e.g., hydrogen bonding analysis, displacement ellipsoids) ensures accuracy in bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Docking : Screen against protein targets (e.g., enzymes, receptors) to hypothesize binding modes. Software like AutoDock Vina can model interactions with the furan and pyrazole moieties .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

- Methodological Answer :

- Substrate Control : Use sterically hindered reactants (e.g., bulky carbonyl compounds) to direct regioselectivity.

- Catalytic Strategies : Transition-metal catalysts (e.g., Pd, Cu) enable selective cross-couplings. For example, CuI/DMEDA systems facilitate trifluoromethyl group introduction without side reactions .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor the desired regioisomer .

Q. How are contradictions in spectroscopic data (e.g., NMR, IR) resolved?

- Methodological Answer :

- 2D NMR Correlation : Use NOESY or ROESY to distinguish between spatial proximities of protons (e.g., pyrrolidine vs. pyrazole environments) .

- Crystallographic Cross-Validation : Compare experimental NMR shifts with X-ray-derived bond angles to identify misinterpretations .

- Isotopic Labeling : Introduce deuterium or ¹³C labels to isolate specific signal contributions .

Q. What strategies optimize reaction conditions for improved yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst ratio). For instance, DMF enhances solubility in trifluoromethylation reactions .

- Purification Techniques : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) isolates high-purity products .

- In Situ Monitoring : TLC or HPLC tracks reaction progress to halt at peak yield .

Q. What in vitro assays evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols.

- Cell Viability Studies : Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity.

- Binding Affinity Tests : Surface plasmon resonance (SPR) quantifies interactions with biomacromolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.